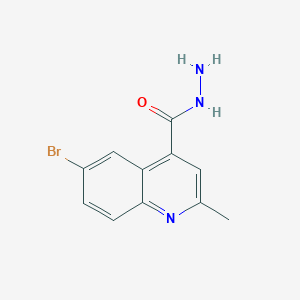

6-Bromo-2-methylquinoline-4-carbohydrazide

説明

Historical Context and Evolution of Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. For many years, coal tar remained the primary commercial source of quinoline. The elucidation of its structure spurred the development of numerous synthetic methods to construct the quinoline core.

These synthetic strategies, often named after their developers, became foundational in organic chemistry. Classic methods include:

Skraup Synthesis (1880): The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction (1881): Utilizes α,β-unsaturated carbonyl compounds reacting with anilines.

Conrad-Limpach Synthesis (1887): The condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.

Friedländer Synthesis (1882): The reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group.

Pfitzinger Reaction (1886): Involves the reaction of isatin (B1672199) with a carbonyl compound to yield substituted quinoline-4-carboxylic acids. acs.org

The development of these and more modern synthetic routes has made the quinoline scaffold readily accessible, allowing chemists to create a vast library of derivatives for research and industrial applications. cenmed.com

The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for drug discovery. The quinoline ring is a quintessential example of such a scaffold. nih.gov Its presence in a wide array of natural alkaloids, most famously quinine (B1679958) from the cinchona tree, pointed early on to its biological significance.

Today, synthetic quinoline derivatives are central to numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including:

Anticancer: As seen in topoisomerase inhibitors like camptothecin (B557342) and its analogues. nih.gov

Antimalarial: Including drugs such as chloroquine (B1663885) and primaquine.

Antimicrobial: Fluoroquinolone antibiotics like ciprofloxacin (B1669076) are a major class of antibacterial drugs. nih.gov

Anti-inflammatory

Anticonvulsant

The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has solidified its status as one of the most important heterocyclic systems in medicinal chemistry.

Significance of the Hydrazide and Hydrazone Moieties in Molecular Design

The hydrazide functional group (R-CO-NH-NH₂) is an important component in the design of bioactive molecules. researchgate.net It is recognized not only for its own potential to interact with biological targets but also for its synthetic utility. Hydrazides are stable, often crystalline solids, and serve as crucial intermediates in the synthesis of various other compounds.

A key reaction of hydrazides is their condensation with aldehydes or ketones to form hydrazones (R-CO-NH-N=CR₁R₂). This hydrazone moiety is a well-established pharmacophore, and the formation of the imine (C=N) bond provides a robust method for molecular hybridization—linking two or more pharmacophores to create a single hybrid molecule. chemicalbook.com This strategy is often employed to develop agents with enhanced activity or novel mechanisms of action.

Derivatives containing hydrazide and hydrazone groups have demonstrated a wide range of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.net The ability of the hydrazone linkage to be cleaved under specific physiological conditions, such as the acidic environment of tumor cells, also makes it attractive for prodrug design.

Rationale for Investigating 6-Bromo-2-methylquinoline-4-carbohydrazide within Quinoline-Carbohydrazide Derivative Research

The compound this compound is a subject of research interest primarily due to its role as a highly versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic value. The rationale for its investigation is built on the strategic combination of its structural components:

The Privileged Core: It is built upon the 2-methylquinoline-4-carboxylic acid framework. The quinoline ring itself is a proven pharmacophore.

The Synthetic Handle: The carbohydrazide (B1668358) group at the 4-position serves as an excellent synthetic handle. It readily reacts with aldehydes, ketones, and other electrophiles to form a diverse range of derivatives, particularly hydrazones and various five- or six-membered heterocyclic rings (e.g., pyrazoles, oxadiazoles). nih.govchemicalbook.com This allows for the systematic exploration of the chemical space around the quinoline core.

Strategic Substitution: The substituents on the quinoline ring are not arbitrary. The presence of a halogen atom, such as bromine at the 6-position, is a known strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds, with studies on related quinazoline (B50416) structures showing that 6-bromo substitution can improve anticancer effects. nih.gov The methyl group at the 2-position can influence the compound's solubility, steric profile, and electronic properties, which can in turn modulate its interaction with biological targets. chemicalbook.com

Therefore, this compound is not typically studied for its own terminal biological activity, but rather as a key building block. Research on its derivatives, such as quinoline-1,3-oxazole hybrids with demonstrated anticancer activity, underscores the value of this compound as a starting point for generating novel and potent bioactive agents. researchgate.net

The synthesis of this key intermediate generally begins with the creation of the core quinoline structure, followed by the introduction of the hydrazide group. A common route involves the synthesis of ethyl 6-bromo-2-methylquinoline-4-carboxylate, often via a Conrad-Limpach or Doebner reaction, which is then converted to the target carbohydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). acs.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 215778-63-5 |

| Molecular Formula | C₁₁H₁₀BrN₃O |

| Molecular Weight | 280.12 g/mol |

| Predicted pKa | 11.33 ± 0.30 |

| Predicted Density | 1.584 g/cm³ |

Data sourced from chemical databases. chemicalbook.com

Examples of Biological Activities Found in Derivatives of Quinoline-4-Carbohydrazides

| Derivative Class | Starting Hydrazide | Biological Activity Investigated | Findings | Reference |

|---|---|---|---|---|

| Pyrazole (B372694) & other heterocycles | 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) | Antimicrobial (antibacterial, antifungal) | Several derivatives showed significant activity against S. aureus and C. albicans, acting as DNA gyrase inhibitors. | acs.orgnih.gov |

| Acrylamide Hybrids | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Anticancer (MCF-7 breast cancer cell line) | Certain hybrids were more potent than the reference drug Doxorubicin, acting as EGFR kinase inhibitors. | rsc.orgnih.gov |

| Quinoline-1,3-Oxazole Hybrids | 6-Bromo-2-methyl-quinolin-4-yl-hydrazine* | Anticancer (NCI-60 cell line panel) | One derivative, in particular, showed high potency against the panel of 60 human cancer cell lines. | researchgate.net |

\Note: This study used the corresponding hydrazine, which is closely related and demonstrates the synthetic utility of the core structure.*

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-2-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-6-4-9(11(16)15-13)8-5-7(12)2-3-10(8)14-6/h2-5H,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBFGWOGYMQWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351240 | |

| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215778-63-5 | |

| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Methylquinoline 4 Carbohydrazide and Analogues

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The quinoline scaffold is a prominent heterocycle in a vast number of natural products and pharmacologically active compounds. nih.gov Consequently, numerous synthetic methods have been developed for its construction, ranging from century-old name reactions to modern catalytic strategies. nih.govrsc.org These methods often begin with aniline (B41778) or its derivatives. rsc.org

A plausible route to the specific 6-bromo-2-methylquinoline (B1268081) core of the target molecule could start with 4-bromoaniline (B143363), which provides the bromine at the desired position. The remainder of the quinoline ring, including the 2-methyl group, would be formed by reacting it with a suitable three-carbon unit. For instance, the Combes quinoline synthesis involves the reaction of an arylamine with a β-diketone under acidic conditions. nih.gov

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, often require harsh conditions and long reaction times. rsc.orguop.edu.pk The Skraup synthesis, for example, uses a mixture of aniline, glycerol, a strong acid like sulfuric acid, and an oxidizing agent. uop.edu.pknih.gov The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group in the presence of an acid or base catalyst. uop.edu.pk

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields in significantly shorter timeframes. nih.govbenthamdirect.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govlew.ro For example, an L-proline catalyzed Knoevenagel condensation to produce quinolone derivatives was found to be much more efficient in terms of both time and yield under microwave conditions compared to conventional heating. benthamdirect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method | Microwave Method | Improvement | Reference |

|---|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | 130-140°C, 4 hours, 50% yield | 140W, 10 min, 45% yield | Drastic reduction in reaction time | nih.gov |

| N-Oxide derivative synthesis | 65°C, 9-11 hours, 38-67% yield | 100W, 30-40 min, 57-84% yield | Increased yield, reduced time | lew.ro |

| Claisen rearrangement for 2-acetoxyquinoline | 170°C, 4 hours, 40-80% yield | 900W, 15-35 min, 60-100% yield | Increased yield, reduced time | lew.ro |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, offering high atom economy and operational simplicity. rsc.orgrsc.orgresearchgate.net This strategy allows for the rapid generation of diverse molecular scaffolds. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully used to create diverse quinoline libraries. rsc.orgrsc.org

For instance, a Povarov-type multicomponent synthesis can produce 4-aryl quinolines through a [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) and an alkyne, often facilitated by a catalyst like camphor (B46023) sulphonic acid (CSA) without the need for a metal catalyst. rsc.org Another approach involves the reaction of an aniline, an aldehyde, and a ketone in the presence of a silver triflate catalyst to yield substituted quinolines. nih.gov

Catalysis is fundamental to modern quinoline synthesis, with a wide array of catalysts being employed to improve efficiency and mildness of reaction conditions. nih.govbenthamdirect.com These include transition-metal catalysts (e.g., copper, nickel, rhodium, iron, manganese), Brønsted acids, and Lewis acids. rsc.orgorganic-chemistry.org

Metal Nanoparticle Catalysis : The use of nanocatalysts offers advantages over traditional homogeneous and heterogeneous catalysts, such as high efficiency and recyclability, though challenges like catalyst recovery can remain. acs.org Various metal nanoparticle catalysts, including those based on titanium, silver, gold, and iron, have been utilized in quinoline synthesis. nih.govbenthamdirect.com For example, a single-atom iron catalyst has been shown to be highly effective in acceptorless dehydrogenative coupling for synthesizing various functionalized quinolines from amino alcohols and ketones. organic-chemistry.org

Polymer-Supported Catalysts : To improve catalyst recovery and reusability, catalysts can be immobilized on solid supports. Polymer-supported catalysts are a key example. In one instance, the solid acid catalyst Nafion NR50, a sulfonic acid-functionalized synthetic polymer, was used to facilitate the Friedländer quinoline synthesis under microwave conditions, providing an environmentally friendly route. mdpi.com

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper(I) | 2-aminobenzyl alcohol, aryl ketones | Indirect Friedländer reaction | nih.gov |

| Rhodium(III) | Aryl imidazoles, alkynes | Oxidative C-H activation/annulation | researchgate.net |

| Manganese(II) complex | Amino alcohols, ketones | Dehydrogenative coupling | organic-chemistry.org |

| Nafion NR50 (polymer support) | 2-aminoaryl ketones, α-methylene carbonyls | Friedländer reaction (microwave) | mdpi.com |

Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, often proceeding via the activation of C–H bonds. mdpi.com These methods can avoid the need for pre-functionalized starting materials, making them highly atom-economical. Strategies include transition-metal-catalyzed C-H activation, metal-free protocols, and photo-induced oxidative cyclization. mdpi.com For example, an oxidative annulation of anilines and aryl ketones using DMSO as a methine equivalent can be promoted by an oxidant like K₂S₂O₈ to produce 4-arylquinolines. organic-chemistry.org In another approach, an electrocatalytic [4+2] annulation using a catalytic amount of iodide salt can synthesize fused quinoline scaffolds without the need for transition metals or chemical oxidants. acs.org

Synthetic Routes to 4-Carbohydrazide Functionality

Once the substituted quinoline core is assembled, the next critical step is the introduction of the carbohydrazide (B1668358) group (-CONHNH₂) at the 4-position. This is typically achieved by converting a carboxylic acid or an ester at that position.

A common and effective method to install a group at the 4-position is the Pfitzinger reaction, which condenses isatin (B1672199) (or a substituted version like 5-bromoisatin) with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. nih.govacs.org

For the synthesis of an analog like 2-(4-Bromophenyl)quinoline-4-carboxylic acid, the process involves:

Pfitzinger Reaction : Isatin is reacted with 4-bromoacetophenone in ethanol (B145695) under basic conditions to form the quinoline-4-carboxylic acid. nih.gov

Esterification : The resulting carboxylic acid is then converted into its corresponding ethyl or methyl ester. This is typically achieved by refluxing the acid in an excess of the alcohol (e.g., absolute ethanol) with a catalytic amount of a strong acid like sulfuric acid. nih.gov

Hydrazinolysis : The purified quinoline ester is subsequently reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol, to yield the final quinoline-4-carbohydrazide (B1304848). nih.govacs.org This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the hydrazide.

This three-step sequence—Pfitzinger reaction, esterification, and hydrazinolysis—represents a robust and well-documented pathway to access quinoline-4-carbohydrazide derivatives. nih.gov

Conversion of Quinoline Esters to Carbohydrazides

The transformation of quinoline esters into their corresponding carbohydrazide derivatives is a fundamental step in the synthesis of many biologically active compounds, including 6-Bromo-2-methylquinoline-4-carbohydrazide. This conversion is most commonly and efficiently achieved through hydrazinolysis, a process that involves the reaction of an ester with hydrazine hydrate.

The typical synthetic pathway commences with a quinoline-4-carboxylic acid, which is first converted to its corresponding ester, often an ethyl or methyl ester. This esterification step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine. The reaction is generally carried out by refluxing the quinoline-4-carboxylic acid in an alcohol solvent, such as ethanol, in the presence of a catalytic amount of strong acid like sulfuric acid.

Once the quinoline-4-carboxylate (B1235159) ester is isolated, it is treated with an excess of hydrazine hydrate. The mixture is typically heated under reflux, often in an alcoholic solvent, for several hours. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (-OR) and the formation of the stable carbohydrazide (also known as acid hydrazide) functional group. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the resulting quinoline-4-carbohydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

This two-step process, from carboxylic acid to ester and then to carbohydrazide, is a well-established and versatile method. For instance, in the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) analogues, the precursor ethyl 2-(4-bromophenyl)quinoline-4-carboxylate is reacted with hydrazine hydrate in refluxing ethanol to yield the desired carbohydrazide. nih.govacs.org The pyrazole (B372694) derivative, another related structure, has been synthesized by reacting the acid hydrazide with malononitrile. nih.govacs.org

| Step | Reaction | Typical Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Quinoline-4-carboxylic acid, Ethanol (or Methanol), conc. H₂SO₄ (cat.), Reflux | Activation of the carboxylic acid group. |

| 2 | Hydrazinolysis | Quinoline-4-carboxylate ester, Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | Formation of the carbohydrazide via nucleophilic substitution. |

Specific Considerations for Introducing Bromo and Methyl Substituents in the Quinoline Core

The synthesis of the specific 6-bromo-2-methylquinoline core requires careful strategic planning, as the positions of the substituents are not always achieved by simple electrophilic substitution on a pre-formed quinoline ring. The introduction of the methyl group at the C-2 position and the bromo group at the C-6 position is typically accomplished by utilizing substituted precursors in well-established quinoline ring-forming reactions.

Incorporation of the 2-Methyl Group: The 2-methyl substituent is almost invariably introduced during the primary cyclization reaction that forms the quinoline skeleton. Several classical named reactions are suitable for this purpose:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (in this case, 4-bromoaniline) with an α,β-unsaturated aldehyde or ketone. Using crotonaldehyde (B89634) or its equivalent will result in the formation of a 2-methylquinoline (B7769805) ring. youtube.comrsc.org

Pfitzinger Reaction: This method involves the reaction of an isatin (e.g., 5-bromoisatin) with a carbonyl compound containing an α-methylene group. nih.govresearchgate.net The use of acetone (B3395972) as the carbonyl component would yield the 2-methylquinoline-4-carboxylic acid backbone directly. researchgate.net

Combes Synthesis: The acid-catalyzed reaction of an aniline (4-bromoaniline) with a β-diketone, such as acetylacetone, will also produce the 2-methylquinoline core.

Incorporation of the 6-Bromo Group: There are two primary strategies for introducing the bromine atom at the C-6 position of the quinoline ring:

Use of a Brominated Precursor: This is the most common and regioselective approach. The synthesis starts with an aniline that already contains a bromine atom at the desired position. For the target compound, 4-bromoaniline is the ideal starting material for syntheses like the Doebner-von Miller, Skraup, or Combes reactions. nih.gov This ensures that the bromine atom is unambiguously placed at the 6-position of the resulting quinoline ring, as the aniline's benzene (B151609) ring becomes the benzo part of the quinoline. Similarly, 5-bromoisatin (B120047) can be used in the Pfitzinger reaction to achieve the same outcome. researchgate.net

Direct Bromination: While direct electrophilic bromination of the 2-methylquinoline ring is possible, it presents significant challenges in regioselectivity. The electronic properties of the quinoline ring and any existing substituents heavily influence the position of electrophilic attack. tandfonline.com Direct bromination of quinoline itself typically occurs on the pyridine (B92270) ring. youtube.com Bromination of substituted quinolines, such as 8-methoxyquinolines, has shown that substitution can occur at various positions (like C-5 or C-3), highlighting the difficulty in controlling the reaction to selectively target the C-6 position. tandfonline.com Reagents like N-bromosuccinimide (NBS) are often used for such halogenations. researchgate.netnih.gov Therefore, building the ring from a pre-brominated starting material is generally the preferred and more reliable method.

| Strategy | Named Reaction Example | Key Starting Materials | Advantages/Disadvantages |

|---|---|---|---|

| Using Brominated Precursor | Doebner-von Miller | 4-Bromoaniline + Crotonaldehyde | Adv: High regioselectivity for 6-bromo position. |

| Pfitzinger | 5-Bromoisatin + Acetone | Adv: Directly yields the 4-carboxylic acid precursor. | |

| Direct Bromination | Electrophilic Substitution | 2-Methylquinoline + Brominating Agent (e.g., NBS) | Disadv: Poor regioselectivity, often leads to mixtures of isomers. tandfonline.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been pillars of heterocyclic chemistry. tandfonline.comresearchgate.net However, these traditional syntheses are often criticized for their harsh reaction conditions, which include high temperatures, the use of corrosive and hazardous acids (e.g., sulfuric acid), and the generation of significant chemical waste. researchgate.netnih.gov In response to growing environmental concerns, a substantial research effort has been directed towards developing greener and more sustainable synthetic routes for quinoline derivatives. acs.orgresearchgate.net

Key green chemistry strategies applied to quinoline synthesis include:

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govijpsjournal.com This technique has been successfully applied to various quinoline syntheses, minimizing energy consumption and the formation of byproducts. researchgate.net

Use of Green Solvents: A major focus of green quinoline synthesis is the replacement of volatile and toxic organic solvents. Water has been employed as a clean and inexpensive solvent for multicomponent reactions leading to quinoline derivatives. nih.gov Other environmentally benign solvent systems, such as ionic liquids and deep eutectic solvents (DESs), have also been explored as recyclable reaction media. ijpsjournal.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. nih.gov

Advanced Catalysis: Modern approaches avoid the use of stoichiometric amounts of corrosive mineral acids. A wide range of more sustainable catalysts have been developed:

Heterogeneous Catalysts: Solid-supported catalysts, such as ferric chloride on silica (B1680970) ('silferc'), offer advantages like easy separation from the reaction mixture and potential for recycling, simplifying the work-up process. google.com

Nanocatalysts: Nanoparticles, for example, of iron oxide (Fe₃O₄), have been used as highly efficient and recyclable catalysts for the one-pot synthesis of quinolines in aqueous media. nih.govacs.org

Benign Catalysts: Mild and biodegradable catalysts like formic acid have been utilized as effective alternatives to strong, hazardous acids. ijpsjournal.com

Multicomponent and One-Pot Reactions: Syntheses like the Friedländer, Pfitzinger, or Doebner-type reactions are inherently atom-economical as they are often one-pot, multicomponent reactions (MCRs). acs.orgnih.gov These MCRs combine two or more starting materials in a single step, reducing the number of synthetic operations, minimizing waste, and saving time and resources compared to multi-step syntheses. nih.gov

These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through increased efficiency, reduced energy consumption, and lower costs associated with waste disposal. acs.orgresearchgate.net

| Green Principle | Approach | Example | Advantage | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave-Assisted Synthesis (MAS) | Microwave-irradiated Pfitzinger or Doebner-von Miller reactions. | Reduced reaction time, higher yields. | researchgate.netnih.gov |

| Safer Solvents | Aqueous Media / Solvent-Free | Three-component synthesis in water. | Eliminates hazardous organic solvents, low cost. | nih.gov |

| Catalysis | Nanocatalysis | Fe₃O₄ nanoparticles in water for pyrimido[4,5-b]quinolone synthesis. | High efficiency, catalyst is reusable. | nih.govacs.org |

| Heterogeneous Catalysis | Use of 'silferc' (FeCl₃ on silica gel) catalyst. | Easy separation and recovery of catalyst. | google.com | |

| Atom Economy | One-Pot Multicomponent Reactions | Doebner reaction of an aniline, aldehyde, and pyruvic acid. | High efficiency, reduced waste, fewer steps. | nih.govacs.org |

Comprehensive Characterization and Structural Elucidation

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the structure of novel chemical entities. By analyzing the interaction of the compound with electromagnetic radiation, specific details about its molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-2-methylquinoline-4-carbohydrazide, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the methyl (CH₃) group at the 2-position, and signals corresponding to the amine (NH₂) and amide (NH) protons of the carbohydrazide (B1668358) moiety. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the quinoline ring.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbonyl carbon of the hydrazide group, the carbon atoms of the quinoline ring (including the bromine-substituted carbon), and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (NH) of the hydrazide group, typically in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide would be prominent, usually around 1650-1680 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the quinoline ring would also be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems. The quinoline ring system in this compound is a chromophore that would exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions can be influenced by the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns observed in the spectrum would provide further structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula (C₁₁H₁₀BrN₃O). A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Reactivity and Derivatization Strategies

Chemical Transformations Involving the Carbohydrazide (B1668358) Moiety

The terminal primary amine of the hydrazide group is a potent nucleophile, making it an ideal site for reactions with electrophilic species, particularly carbonyl compounds. This reactivity allows for the straightforward synthesis of larger, more complex molecular architectures.

The carbohydrazide group readily undergoes condensation reactions with various aromatic and aliphatic aldehydes or ketones to form the corresponding N-acylhydrazones, commonly known as Schiff bases. mdpi.comkab.ac.ugekb.eg This reaction typically involves refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as acetic acid. mdpi.comkab.ac.ug

The formation of the hydrazone is characterized by the disappearance of the sharp amine (NH₂) bands in the FTIR spectrum of the parent carbohydrazide and the appearance of a new band corresponding to the azomethine (-HC=N-) group. mdpi.com These quinoline-based hydrazones are valuable intermediates and have been studied for their diverse chemical and biological properties. nih.gov

Table 1: Examples of Condensation Reactions with Quinoline-3-carbohydrazide Analogues mdpi.com

| Aldehyde Reactant | Product (Schiff Base) | Solvent | Reaction Condition |

|---|---|---|---|

| 2-Nitrobenzaldehyde | (E)-N'-(2-Nitrobenzylidene)quinoline-3-carbohydrazide | Ethanol | Reflux, 5 hours |

| 2-Chlorobenzaldehyde | (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide | Ethanol | Reflux, 5 hours |

The carbohydrazide moiety is a versatile precursor for synthesizing various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the initial formation of an intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule like water.

Oxadiazoles: 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from carbohydrazides. A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative, followed by dehydrative cyclization using agents like phosphorus oxychloride or thionyl chloride. nih.govmdpi.com Another route involves reacting the acid hydrazide with carbon disulfide in a basic medium, which leads to the formation of a 1,3,4-oxadiazole-2-thiol derivative. nih.gov

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the carbohydrazide with isothiocyanates. nih.gov This reaction first yields a hydrazinecarbothioamide intermediate, which can then be cyclized to form the corresponding triazole-3-thiol. nih.gov Additionally, existing oxadiazole rings can sometimes be converted into triazoles by reacting them with hydrazine (B178648) hydrate (B1144303). frontiersin.org

Thiadiazoles: 1,3,4-thiadiazole (B1197879) rings can be formed from carbohydrazides, often via a thiosemicarbazide (B42300) intermediate. nih.gov For instance, condensation of the hydrazide with thiosemicarbazide, followed by cyclization of the resulting thiosemicarbazone using a dehydrating agent like acetic anhydride, yields the thiadiazole derivative. nih.gov Direct reaction with thiosemicarbazide in the presence of phosphorus oxychloride is another established method. nih.gov

Coordination Chemistry: Metal Complexation Studies

The quinoline-carbohydrazide scaffold and its Schiff base derivatives possess multiple heteroatoms (N, O) that can act as donor sites for chelation with metal ions, making them effective ligands in coordination chemistry.

Schiff bases derived from quinoline (B57606) carbohydrazides are potent chelating agents with several potential coordination sites: the nitrogen atom of the quinoline ring, the carbonyl oxygen atom of the hydrazide linkage, and the nitrogen atom of the azomethine group. mdpi.com Spectroscopic studies, including FTIR and NMR, have shown that these ligands typically coordinate to metal ions in a bidentate fashion. nih.gov

In many documented cases involving Schiff bases of quinoline-3-carbohydrazide, coordination occurs through the carbonyl oxygen and the azomethine nitrogen. mdpi.comuq.edu.au However, if the Schiff base is formed from an aldehyde containing a suitably positioned hydroxyl group (e.g., salicylaldehyde), chelation may occur through the phenolic oxygen and the azomethine nitrogen. mdpi.comuq.edu.au The quinoline nitrogen is generally considered a weaker coordination site in these particular systems. mdpi.comuq.edu.au

Transition metal complexes of these ligands are typically synthesized by reacting the Schiff base ligand with a metal salt (such as chlorides, nitrates, or sulfates) in a suitable solvent like ethanol or DMSO, often under reflux. mdpi.comsapub.org The resulting complexes precipitate from the solution and can be purified by recrystallization.

These complexes are characterized using a variety of analytical and spectroscopic techniques:

Elemental Analysis: To determine the stoichiometry and metal-to-ligand ratio. mdpi.com

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups upon complexation. mdpi.comekb.eg The appearance of new bands at lower frequencies is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.govekb.eg

¹H-NMR Spectroscopy: To confirm the coordination mode in solution. The chemical shift of the azomethine proton (-CH=N-) is typically the most affected upon complexation, providing strong evidence of coordination at the azomethine nitrogen. mdpi.comuq.edu.au

Magnetic Susceptibility and Electronic Spectra: To determine the geometry of the complex (e.g., octahedral, tetrahedral). mdpi.com

Table 2: Physical Properties of Representative Metal Complexes with a Quinoline-3-carbohydrazide Schiff Base Ligand mdpi.com

| Complex | Ligand (L) | Color | Yield (%) | M.P. (°C) | Proposed Structure |

|---|---|---|---|---|---|

| Cu-CQ | (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide | Green | 58 | 233-235 | [CuL₂Cl(OH)]·H₂O |

| Cd-CQ | (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide | Yellow | 70 | >300 | [CdL₃(OH)₂]·H₂O |

| Co-HQ | (E)-N'-(2,4-dihydroxybenzylidene) quinoline-3-carbohydrazide | Reddish-brown | 69 | >300 | [CoL₂Cl(OH)]·H₂O |

The effect of the metal ion is readily observed in spectroscopic data. In ¹H-NMR spectra, the downfield shift of the azomethine proton signal upon complexation indicates a change in the electronic environment around the C=N bond due to coordination with the metal center. mdpi.com Similarly, shifts in the C=O and C=N stretching frequencies in FTIR spectra confirm the participation of these groups in chelation. mdpi.comuq.edu.au By withdrawing electron density, the metal ion can polarize the ligand, potentially making other parts of the molecule more susceptible to nucleophilic or electrophilic attack. This change in electronic distribution can also impact the biological activity of the ligand, although a synergistic enhancement is not always guaranteed. mdpi.commdpi.com

Functionalization and Modification of the Quinoline Ring System

The quinoline scaffold, a key structural motif in numerous biologically active compounds, offers multiple sites for chemical modification. The presence of a bromine atom at the C-6 position, a methyl group at the C-2 position, and a carbohydrazide moiety at the C-4 position on the 6-bromo-2-methylquinoline-4-carbohydrazide core provides a versatile platform for a variety of derivatization strategies. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its structure-activity relationships.

Reactivity at the Bromine Position (C-6)

The bromine atom at the C-6 position of the quinoline ring is a key handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-6 bromine atom of the quinoline ring system readily participates in these transformations, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds and introduce alkyl, alkenyl, and aryl groups at the C-6 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction couples the bromoquinoline with a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond. This allows for the synthesis of a variety of N-aryl and N-heteroaryl derivatives.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction involves the coupling of the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting arylalkynes are valuable intermediates for the synthesis of more complex structures.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the bromoquinoline with an alkene. This palladium-catalyzed reaction results in the formation of a substituted alkene at the C-6 position.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base, Ligand |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (sp2) | Pd catalyst, Base |

In addition to palladium-catalyzed reactions, the bromine atom at C-6 can undergo nucleophilic aromatic substitution (SNAr). This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. While the quinoline ring itself is somewhat electron-deficient, the presence of additional activating groups can facilitate the direct displacement of the bromine atom by a nucleophile. However, for many substrates, palladium-catalyzed methods are often more efficient and offer a broader substrate scope under milder conditions researchgate.netresearchgate.netrsc.org.

Modifications at the Methyl Group (C-2)

The methyl group at the C-2 position of the quinoline ring, also known as the quinaldine moiety, exhibits significant reactivity due to the acidity of its protons. This allows for a range of chemical transformations, primarily involving condensation and oxidation reactions.

One of the most common reactions involving the 2-methyl group is its condensation with various aldehydes, particularly aromatic aldehydes. This reaction, often carried out in the presence of a catalyst such as acetic anhydride or zinc chloride, leads to the formation of 2-styrylquinoline derivatives researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net. The reaction proceeds through an aldol-type condensation mechanism, followed by dehydration to yield the conjugated styryl system. The choice of reaction conditions can influence the yield and stereoselectivity of the product.

Another important transformation of the C-2 methyl group is its oxidation to a carboxylic acid group. Various oxidizing agents can be employed for this purpose, with selenium dioxide being a classic reagent for the selective oxidation of the methyl group of quinaldine to the corresponding carboxylic acid (quinaldic acid). More modern and milder methods may also be available. This transformation provides a route to quinoline-2-carboxylic acid derivatives, which can be further functionalized.

Table 2: Key Reactions of the C-2 Methyl Group

| Reaction Type | Reagent | Product |

| Condensation | Aromatic Aldehyde | 2-Styrylquinoline |

| Oxidation | Selenium Dioxide | Quinoline-2-carboxylic acid |

Introduction of Additional Functionalities onto the Quinoline Scaffold

Beyond the specific reactivity of the bromine and methyl substituents, the quinoline ring system itself can undergo further functionalization. Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) ring portion of the quinoline scaffold. The directing effects of the existing substituents (bromo, methyl, and carbohydrazide groups) and the inherent reactivity of the quinoline nucleus will determine the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents and the reaction conditions. For instance, nitration of 6-bromoquinoline can lead to the introduction of a nitro group at the C-5 or C-8 position, which in turn can activate the adjacent bromine for nucleophilic substitution researchgate.netsemanticscholar.orgresearchgate.net.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) onto the ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on deactivated aromatic systems like quinoline.

Furthermore, the carbohydrazide group at the C-4 position is a versatile functional group for the synthesis of various fused heterocyclic systems. The hydrazide moiety can react with a variety of reagents to form five-membered heterocycles, such as triazoles and oxadiazoles, fused to the quinoline ring. For example, reaction with carbon disulfide can lead to the formation of a triazolo[4,3-a]quinolinone ring system. Similarly, reaction with carboxylic acids or their derivatives can yield oxadiazolo[4,5-a]quinoline structures. These cyclization reactions significantly expand the structural diversity of derivatives that can be accessed from the this compound core.

Structure Activity Relationship Sar and Pharmacophore Design

General Principles of Quinoline-Based Pharmacophore Optimization

Quinoline (B57606), a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, offers a versatile template for drug design. nih.gov Its aromatic nature allows for various types of interactions with biological targets, including π-π stacking and hydrophobic interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial feature for receptor binding. orientjchem.org

Pharmacophore optimization of quinoline derivatives often involves several key strategies:

Substitution Pattern Modification: The introduction of different functional groups at various positions on the quinoline ring can significantly alter a compound's electronic properties, lipophilicity, and steric profile. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific targets. orientjchem.org

Molecular Hybridization: This rational drug design strategy involves combining two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov This approach has been successfully used with quinoline scaffolds to develop novel therapeutic agents.

Side Chain Extension: Modification of side chains, such as the one at the 4-position of the quinoline ring, can modulate the compound's interaction with the target protein. The length, flexibility, and functional groups of the side chain are critical determinants of biological activity. youtube.com

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) is a common technique to improve potency and pharmacokinetic properties.

The ultimate goal of these optimization strategies is to design molecules with high affinity and selectivity for their intended biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Role of Specific Substituents in Activity Modulation

The presence and position of halogen atoms on the quinoline ring are known to significantly influence biological activity. A fluorine atom at the 6-position, for example, is associated with enhanced antibacterial activity in quinolone antibiotics. slideshare.net While not identical, a bromo substitution at the same position can also impart significant effects.

Halogens, such as bromine, can modulate a molecule's properties in several ways:

Increased Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve cellular uptake. orientjchem.org

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the quinoline ring system. This can influence the molecule's reactivity and its ability to participate in key interactions with biological targets.

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can contribute to a stronger binding affinity.

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolic oxidation, increasing the compound's half-life in the body.

Studies on brominated quinolines have highlighted their potential as anticancer agents. For instance, certain bromo-substituted 8-hydroxyquinolines have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.net The position of the bromo group is critical, as different isomers can exhibit vastly different activities.

Potential roles of the 2-methyl group include:

Steric Effects: The methyl group can provide a steric hindrance that may either promote a favorable binding conformation or, conversely, prevent the molecule from fitting into a specific binding pocket.

Increased Lipophilicity: Similar to the bromo group, the methyl group increases the molecule's lipophilicity, which can affect its pharmacokinetic properties.

Metabolic Stability: The methyl group can influence the metabolic profile of the compound.

The interplay between the electronic effects of the 6-bromo substituent and the steric and hydrophobic contributions of the 2-methyl group will ultimately define the shape and reactivity of the molecule, dictating its potential biological targets.

The carbohydrazide (B1668358) (-CONHNH2) group at the 4-position of the quinoline ring is a key functional group that significantly influences the pharmacological profile of the molecule. This moiety is a versatile chemical handle that can participate in various biological interactions and serve as a platform for further derivatization.

Key features of the 4-carbohydrazide moiety include:

Hydrogen Bonding Capability: The carbohydrazide group contains both hydrogen bond donors (the -NH and -NH2 groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form multiple hydrogen bonds with a biological target. This is often a critical factor for high-affinity binding.

Chelating Properties: The hydrazide moiety can act as a chelating agent, binding to metal ions that may be present in the active site of metalloenzymes.

Linker for Hybrid Molecules: The terminal amine of the hydrazide is reactive and can be readily condensed with aldehydes or ketones to form hydrazones (Schiff bases). This allows for the straightforward synthesis of hybrid molecules where the quinoline core is linked to other pharmacophores, a common strategy in drug design. mdpi.com

Precursor for Heterocyclic Rings: The carbohydrazide can be used as a synthon to construct various five- or six-membered heterocyclic rings, further expanding the chemical diversity and potential biological activities of the derivatives. acs.org

Derivatives of quinoline-4-carbohydrazide (B1304848) have been investigated for a range of biological activities, including as microbial DNA gyrase inhibitors. nih.gov The ability to form a diverse library of derivatives by modifying the carbohydrazide moiety makes it a crucial component for SAR studies and the optimization of lead compounds.

Positional Isomerism and Stereochemical Considerations in SAR

The specific arrangement of substituents on the quinoline ring is a critical determinant of biological activity. Positional isomers, which have the same molecular formula but different substituent positions, often exhibit markedly different pharmacological properties. youtube.com

Stereochemistry also plays a vital role in the activity of many drugs. orientjchem.org Although 6-Bromo-2-methylquinoline-4-carbohydrazide itself is not chiral, derivatization of the carbohydrazide moiety can introduce chiral centers. If a derivative possesses a stereocenter, it is common for one enantiomer to be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. For instance, in some quinoline derivatives, compounds with an (R)-configuration at a chiral center in a side chain were found to be more active than their (S)-configuration counterparts. orientjchem.org Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual testing of the enantiomers would be a critical step in the SAR analysis.

Hybridization Strategies in Quinoline-Carbohydrazide Drug Design

Molecular hybridization is a powerful strategy in drug discovery that aims to combine the pharmacophoric features of two or more different molecules into a single hybrid compound. nih.gov The goal is to create a new chemical entity with improved affinity, selectivity, and/or a dual mechanism of action. The quinoline-carbohydrazide scaffold is an excellent platform for applying this strategy.

The carbohydrazide moiety at the 4-position serves as a convenient linker to attach other biologically active scaffolds. For example, condensation of the carbohydrazide with various aldehydes or ketones can generate a library of quinoline-hydrazone hybrids. This approach has been used to synthesize compounds with a broad spectrum of antimicrobial activities. nih.gov

Some examples of hybridization strategies involving quinoline-carbohydrazides include:

Quinoline-Isatin Hybrids: Isatin (B1672199) is a pharmacophore known for a wide range of biological activities. Hybrid molecules incorporating both a quinoline and an isatin moiety have been synthesized and evaluated as potential antimicrobial agents. mdpi.com

Quinoline-Pyrazole Hybrids: The carbohydrazide can be used to form a pyrazole (B372694) ring, linking the quinoline core to another important heterocyclic pharmacophore. acs.org

Combining with Known DNA Gyrase Inhibitors: Given that quinolines are known DNA gyrase inhibitors, a hybridization strategy could involve linking the quinoline-carbohydrazide to other fragments known to interact with this enzyme to enhance potency. nih.gov

These hybridization strategies allow for the exploration of vast chemical space and the potential to develop novel compounds with improved therapeutic properties. The 6-bromo and 2-methyl substitutions on the quinoline ring would further modulate the activity of these hybrid molecules.

Interactive Data Table: Summary of Substituent Effects on Quinoline Activity

| Substituent/Moiety | Position | General Influence on Activity | Potential Interactions | References |

| Bromo | 6 | Increases lipophilicity, modulates electronic properties, can enhance anticancer or antibacterial activity. | Halogen bonding, hydrophobic interactions. | slideshare.netresearchgate.net |

| Methyl | 2 | Can provide steric influence, engage in hydrophobic interactions, and affect metabolic stability. | Hydrophobic interactions, van der Waals forces. | nih.gov |

| Carbohydrazide | 4 | Key for hydrogen bonding, chelation, and serves as a versatile linker for molecular hybridization. | Hydrogen bonding, metal chelation, covalent bond formation (hydrazones). | nih.govmdpi.comacs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. Such calculations would provide fundamental insights into the geometry, reactivity, and spectroscopic properties of 6-Bromo-2-methylquinoline-4-carbohydrazide.

Electronic Structure Properties Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Dipole Moments)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO orbitals indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.

Molecular Orbitals: Mapping the distribution of the HOMO and LUMO across the molecular structure would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

A hypothetical data table for such properties is presented below.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | Correlates with chemical reactivity and stability |

| Dipole Moment | Data not available | Measures molecular polarity |

Spectroscopic Property Predictions and Correlations (IR, NMR, UV-Vis)

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be correlated with experimental results to confirm the molecule's structure.

IR Spectroscopy: Theoretical calculations of vibrational frequencies would help in assigning the absorption bands in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted and compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's photophysical properties.

Conformational Analysis and Molecular Stability

The hydrazide linkage in this compound allows for rotational freedom, leading to different possible conformations.

Potential Energy Surface Scan: A systematic scan of the key dihedral angles would identify the most stable, low-energy conformers of the molecule.

Thermodynamic Stability: The relative energies of these conformers would be calculated to determine their thermodynamic stability and population distribution at a given temperature.

Molecular Docking and Dynamics Simulations

These computational techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This is a cornerstone of rational drug design.

Ligand-Target Protein Interaction Modeling

Molecular docking simulations would place the 3D structure of the compound into the binding site of a target protein. This modeling would identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Van der Waals forces

Prediction of Binding Modes and Affinities

Binding Modes: Docking studies would predict the most likely orientation (binding mode or pose) that the compound adopts within the protein's active site.

Binding Affinity: The simulations would also provide a calculated binding energy or docking score, which is a quantitative estimate of the binding affinity. A lower binding energy typically suggests a more stable and favorable interaction between the ligand and the protein.

A hypothetical summary of docking results is shown in the table below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

While the specific data for this compound is not available, studies on structurally related quinoline (B57606) and quinazoline (B50416) derivatives have successfully employed these computational methods to predict their properties and biological activities nih.govnih.govnih.gov. Future research on this compound would likely follow similar well-established theoretical protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for quinoline-4-carbohydrazide (B1304848) derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. The two-dimensional or three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as topological, geometrical, physicochemical, or electronic features. nih.gov

Statistical methods or machine learning algorithms are subsequently employed to establish a mathematical relationship between these molecular descriptors and the observed biological activity. nih.gov Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

For instance, a study on quinoline derivatives might utilize descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters to build a predictive model for their antimicrobial activity. The robustness and predictive power of the resulting QSAR model are then rigorously evaluated using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

A well-validated QSAR model can then be used to screen virtual libraries of related compounds, including novel derivatives of this compound, to identify those with the highest predicted biological activity before committing to their chemical synthesis and experimental testing.

Identification of Key Structural Features for Enhanced Activity

A significant outcome of QSAR modeling is the identification of key molecular features that are either positively or negatively correlated with the desired biological activity. By analyzing the descriptors that are most influential in the QSAR equation, researchers can gain insights into the structural requirements for optimal activity.

The insights gained from identifying these key structural features are invaluable for lead optimization in drug discovery. They provide a rational basis for designing new molecules with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, if a QSAR model indicates that increased lipophilicity in a certain region of the molecule enhances activity, medicinal chemists can strategically add lipophilic groups to that position.

Computational Prediction of Pharmacokinetic/Pharmacodynamic Properties (General Methodologies)

In addition to predicting biological activity, computational methods are widely used to forecast the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles, thereby reducing the likelihood of late-stage failures. nih.gov

The prediction of these properties for compounds like this compound relies on various in silico models. These models can be broadly categorized into data-driven and structure-based approaches. nih.gov

Data-driven models, which include QSAR and other machine learning techniques, build predictive models based on existing experimental data for a diverse set of compounds. nih.govacs.org These models correlate calculated molecular descriptors with experimentally determined ADME properties such as solubility, permeability, plasma protein binding, and metabolic stability. acs.org

Structure-based models, on the other hand, utilize the three-dimensional structures of drug-metabolizing enzymes and transporters to predict interactions with drug candidates. Methods like molecular docking can predict whether a compound is likely to be a substrate or inhibitor of a particular enzyme, such as those in the cytochrome P450 family, which play a major role in drug metabolism.

The following table outlines some of the key pharmacokinetic parameters that are commonly predicted using computational methods:

| Pharmacokinetic Parameter | Description | Common Computational Prediction Methods |

| Absorption | The process by which a drug enters the bloodstream. Key factors include solubility and permeability. | QSAR models based on physicochemical descriptors (e.g., logP, polar surface area), physiologically based pharmacokinetic (PBPK) modeling. nih.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. Important parameters include plasma protein binding and volume of distribution. | QSAR models, molecular docking to plasma proteins like albumin. |

| Metabolism | The chemical conversion of drugs into more easily excreted compounds, primarily in the liver. | Molecular docking with metabolic enzymes (e.g., cytochrome P450s), machine learning models trained on metabolic stability data. |

| Excretion | The removal of drugs and their metabolites from the body, mainly through the kidneys and bile. | Predictions are often linked to metabolism and physicochemical properties like solubility. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Complex models integrating predictions of absorption and metabolism. |

Recent advancements in machine learning and the availability of large datasets have significantly improved the accuracy of these computational predictions. acs.orgsemanticscholar.orgacs.org These in silico tools are now an indispensable part of the modern drug discovery process, enabling a more efficient and cost-effective evaluation of potential drug candidates like this compound.

Emerging Trends and Future Research Directions

Design and Synthesis of Advanced Quinoline-Carbohydrazide Hybrid Molecules

A significant trend in drug discovery is the strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better efficacy, and a lower propensity for developing drug resistance. For 6-Bromo-2-methylquinoline-4-carbohydrazide, future research will likely focus on creating hybrid molecules that integrate its quinoline-carbohydrazide core with other known biologically active moieties.

Potential hybridization strategies include:

Coupling with Chalcones: Chalcones are known for their broad spectrum of biological activities. Hybrid molecules incorporating the this compound scaffold with various substituted chalcones could yield novel compounds with enhanced anticancer properties. nih.gov

Fusion with other Heterocycles: Incorporating other heterocyclic rings such as triazoles, thiazoles, or pyrazoles could result in hybrids with novel mechanisms of action or improved pharmacological profiles. nih.gov

Conjugation with Amino Acids or Peptides: To improve cell permeability and target specificity, the carbohydrazide (B1668358) functional group can be used as a linker to conjugate with specific amino acids or short peptides.

The synthesis of these advanced hybrids will necessitate the exploration of modern synthetic methodologies, including multicomponent reactions and green chemistry approaches, to ensure efficiency and sustainability. acs.org

Integration of Machine Learning and Artificial Intelligence in Quinoline (B57606) Derivative Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery process, making it faster and more cost-effective. researchgate.net For this compound, computational approaches can significantly accelerate the design and development of new analogues.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can predict the biological activity of newly designed derivatives of this compound, helping to prioritize which compounds to synthesize and test.

Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries against specific biological targets can identify novel derivatives with high binding affinities. Molecular docking studies can further elucidate the binding modes and interactions of these compounds with their targets, such as bacterial DNA gyrase or various protein kinases. researchgate.net

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles.

The table below illustrates potential computational tools and their applications in the drug discovery pipeline for this compound derivatives.

| Computational Tool | Application in Drug Discovery | Potential Benefit |

| 3D-QSAR/CoMFA | Predict biological inhibitory activity of new derivatives. | Prioritize synthesis of most promising compounds. |

| AutoDock/Discovery Studio | Perform molecular docking to predict binding affinity and mode. | Understand drug-target interactions; guide lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Assess the stability of the binding interaction over time. |

| ADMET Prediction Software | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of candidates with poor drug-like properties. |

Exploration of Novel Therapeutic Areas for Quinoline-Carbohydrazide Compounds

While quinoline derivatives are well-known for their anticancer and antimicrobial activities, the unique structure of this compound suggests potential for activity in other therapeutic areas. arabjchem.org Future research should expand the biological evaluation of this compound and its derivatives into new disease models.

Promising novel therapeutic areas for exploration include:

Anti-inflammatory Diseases: Many quinoline derivatives have demonstrated potent anti-inflammatory effects. alliedacademies.orgnih.govresearchgate.net New carboxamide derivatives synthesized from quinoline-4-carbohydrazide (B1304848) have shown significant anti-inflammatory and analgesic activities in animal models. alliedacademies.orgeurekaselect.com This suggests that this compound could serve as a scaffold for developing novel anti-inflammatory agents.

Neurodegenerative Diseases: There is growing evidence that quinoline derivatives may have neuroprotective properties and could be relevant for treating conditions like Alzheimer's and Parkinson's diseases. researchgate.netnih.gov Their ability to interact with targets like acetylcholinesterase (AChE) and their antioxidant potential make them interesting candidates for neurodegenerative disease research. nih.govnih.gov

Antiviral Applications: The broad biological activity of quinolines warrants investigation into the antiviral potential of this compound and its derivatives against a range of viruses.

Development of Targeted Delivery Systems for Quinoline-Based Scaffolds

A major challenge with many potent drug candidates, including quinoline derivatives, is their poor solubility and bioavailability, which can limit their clinical application. mdpi.com The development of advanced drug delivery systems is a critical future direction to overcome these limitations.

Future research in this domain should focus on:

Liposomal Formulations: Encapsulating this compound or its active derivatives within liposomes can enhance their solubility, improve bioavailability, and enable targeted delivery to tumor cells. mdpi.comresearchgate.net Cationic liposomes, in particular, have shown superior antitumor activity for delivering quinoline agents. iiarjournals.org

Nanoparticle-Based Carriers: Polymeric nanoparticles, solid lipid nanoparticles, and nanocrystals can be engineered to carry quinoline compounds, offering controlled release and targeted accumulation at the site of action. mdpi.comnih.govnih.gov Nanotechnology-driven formulations have been shown to enhance the therapeutic efficacy of existing pharmacophores like quinoline compounds. mdpi.com

Prodrug Strategies: Designing prodrugs of this compound could improve its pharmacokinetic properties. This involves chemically modifying the molecule to be inactive until it reaches the target site, where it is then converted to the active form.

The table below summarizes various delivery systems and their potential advantages for quinoline-based scaffolds.

| Delivery System | Mechanism | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer. mdpi.com | Improved solubility, enhanced bioavailability, reduced systemic toxicity. mdpi.comresearchgate.net |

| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled drug release, targeted delivery, protection from degradation. mdpi.comnih.gov |

| Microneedles | Microscopic needles that painlessly pierce the stratum corneum. | Enhanced transdermal delivery for localized or systemic effects. mdpi.com |

| Prodrugs | Chemical modification to an inactive form, activated in vivo. | Improved absorption, distribution, and targeted release. |

Further Investigation into the Role of Metal Complexes in Biological Systems

The carbohydrazide moiety in this compound is an excellent chelating agent for metal ions. The formation of metal complexes can significantly alter the biological activity of the parent ligand, often leading to enhanced potency.

Future research should systematically investigate the coordination chemistry of this compound with various biologically relevant metal ions, such as copper(II), zinc(II), cobalt(II), and nickel(II). Key areas of investigation would include:

Synthesis and Characterization: Preparing and fully characterizing the structural and electronic properties of these novel metal complexes.

Enhanced Biological Activity: Evaluating the metal complexes for enhanced antimicrobial, antifungal, and anticancer activities compared to the free ligand. The complexation with metal ions can improve a compound's ability to interfere with microbial enzymes or interact with DNA. nih.gov

Mechanism of Action Studies: Elucidating how metal chelation influences the mechanism of action. For instance, metal complexes may exhibit different DNA binding affinities or redox properties, leading to enhanced cytotoxicity in cancer cells or improved antimicrobial effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|